4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-
Description
The compound 4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- (CAS: 36934-39-1) is a substituted quinazolinone derivative with a molecular formula of C22H15Cl2N3O2 and a molecular weight of 424.30 g/mol . Its structure features:
- A 4(3H)-quinazolinone core (a bicyclic heterocycle with nitrogen atoms at positions 1 and 3).
- A methyl group at position 2, which may enhance metabolic stability compared to bulkier substituents.
Biological Relevance: Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibition . The presence of chlorine and hydroxyl groups in this compound suggests enhanced bioavailability and target specificity, though its exact biological profile remains understudied.
Acute Toxicity: Intraperitoneal administration in mice showed an LD50 >800 mg/kg, indicating moderate acute toxicity .
Properties
CAS No. |
27945-59-1 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-18-13-5-3-2-4-10(13)15(21)19(8)9-6-11(16)14(20)12(17)7-9/h2-7,20H,1H3 |
InChI Key |
SXIQCSQOGIZMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
From 2-Amino-N-methylbenzamide Using DMSO and H2O2 Oxidant
A recent efficient method involves the reaction of substituted 2-amino benzamides with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant. This radical-mediated process proceeds via cyclization to form the quinazolinone core.
-
- Starting material: 2-amino-N-methylbenzamide (benchmark substrate)
- Solvent and carbon source: DMSO
- Oxidant: H2O2
- Temperature: 130–140 °C
- Reaction time: 20 hours
-
- Without H2O2, heating at 140 °C yielded 23% of N-methyl quinazolin-4(3H)-one.
- Addition of H2O2 improved yields significantly (exact yields depending on substrate variation).
This method is adaptable to various substituted benzamides and provides a sustainable, metal-free approach to quinazolinones.
| Entry | Temperature (°C) | H2O2 Added | Yield (%) |
|---|---|---|---|
| 1 | Room Temp (RT) | No | 0 |
| 2 | 140 | No | 23 |
| 3 | 130 | Yes | Improved* |
Multi-Step Synthesis from Anthranilic Acid Derivatives
Another established approach involves multi-step synthesis starting from anthranilic acid or its esters:
-
- Formation of amides from anthranilic acid and acyl chlorides.
- Cyclization to benzoxazin-4-one intermediates by reaction with acetic anhydride.
- Subsequent reaction with amines to form 4(3H)-quinazolinones.
-
- Anthranilic acid reacted with butyryl chloride to form amides.
- Amides treated with acetic anhydride yielded benzoxazinones.
- Benzoxazinones refluxed with substituted amines yielded quinazolinones.
This method allows introduction of various substituents on the quinazolinone ring and side chains, including methyl groups at position 2 and substituted phenyl groups at position 3.
One-Pot Three-Component Domino Reaction
A highly efficient one-pot synthesis involves a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines:
-
- Formation of N-arylnitrilium intermediates.
- Sequential nucleophilic addition and cyclization with bifunctional anilines.
-
- Metal-free, mild conditions.
- Good functional group tolerance.
- High efficiency and yields.
Specific Considerations for 3-(3,5-Dichloro-4-hydroxyphenyl)-2-methyl- Substitution
While direct synthetic procedures specifically for 4(3H)-quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- are limited in the public literature, the following strategies are applicable:
-
- Use of 2-amino-N-methylbenzamide derivatives bearing 3,5-dichloro-4-hydroxyphenyl substituents.
- Alternatively, anthranilic acid esters substituted with 3,5-dichloro-4-hydroxyphenyl groups.
-
- Cyclization via oxidative conditions (DMSO/H2O2) or acid anhydride-mediated benzoxazinone formation.
- Final ring closure with appropriate amines or nucleophiles.
-
- Optimization of temperature, reaction time, and oxidant concentration is critical.
- Purification typically involves recrystallization or chromatography.
Data Table Summary of Preparation Methods
Research Outcomes and Optimization Notes
- The DMSO/H2O2 method demonstrated improved yields upon addition of H2O2, indicating the importance of oxidant strength in promoting cyclization.
- Multi-step anthranilic acid routes, while reliable, suffer from moderate overall yield (~50%) and handling of reactive intermediates like nitrobenzoyl chlorides.
- The one-pot domino reaction offers a modern, streamlined approach with broad substrate scope and high efficiency, suitable for rapid synthesis of quinazolinone derivatives with varied substitution.
- For the specific 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl substitution, protecting groups for the hydroxy functionality may be required during synthesis to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinones.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have shown promising anticancer properties. A study indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. For instance, compound A3 demonstrated an IC50 of 10 μM against the PC3 cell line, indicating potent anticancer activity .
Antibacterial Properties
Research has highlighted the effectiveness of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The compound synergized with piperacillin-tazobactam in vitro and in vivo, enhancing its bactericidal activity against MRSA infections. The mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, thus opening the active site for enhanced drug efficacy .
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives has also been evaluated using various assays such as CUPRAC and ABTS. Compounds with hydroxyl substituents displayed enhanced antioxidant activities due to their ability to scavenge free radicals and chelate metal ions . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
Anti-inflammatory Effects
Quinazolinone derivatives have been reported to exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . Their structural modifications often enhance their efficacy in this regard.
Case Study 1: Anticancer Evaluation
In a comprehensive study involving quinazolinone-thiazole hybrids, researchers synthesized several derivatives and assessed their cytotoxicity using MTT assays. The results indicated that specific modifications at the N-3 position significantly increased anticancer activity across multiple cell lines .
Case Study 2: Antibacterial Synergy
A notable case involved the evaluation of a quinazolinone derivative in combination with standard antibiotics against MRSA. The study demonstrated that the combination therapy not only improved bacterial clearance but also reduced the required dosage of antibiotics, potentially mitigating resistance development .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinones
2.2. Structural and Functional Insights
- Halogenation Effects: The 3,5-dichloro-4-hydroxyphenyl group in the target compound may improve lipophilicity and membrane penetration compared to mono-chlorinated derivatives (e.g., 3-(4-chlorophenyl)quinazolinone) .
- COX-2 Inhibition : Unlike sulfonamide-containing derivatives (e.g., ), the target compound lacks this group, which is critical for COX-2 selectivity. This suggests divergent therapeutic applications.
- Methyl vs. Bulkier Groups : The 2-methyl substituent in the target compound likely reduces steric hindrance compared to triazole (quinconazole) or oxadiazole derivatives , favoring interactions with compact enzymatic pockets.
2.3. Pharmacokinetic and Toxicity Profiles
- The target compound’s LD50 >800 mg/kg contrasts with unrecorded toxicity data for most analogs, highlighting a need for comparative in vivo studies.
- Chlorine atoms may increase metabolic stability but also pose bioaccumulation risks, whereas methoxy or hydroxyl groups (as in ) could enhance excretion.
Biological Activity
4(3H)-Quinazolinone, 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl- (CAS: 27945-59-1) is a member of the quinazolinone class of compounds, which are known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the areas of antibacterial, anticancer, and anti-inflammatory activities. The structural framework of quinazolinones allows for the introduction of various substituents that can enhance their biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C15H10Cl2N2O2, with a molecular weight of approximately 321.2 g/mol. The presence of the dichloro and hydroxy substituents on the phenyl ring contributes to its biological activity.
Antibacterial Activity
Research indicates that quinazolinone derivatives possess substantial antibacterial properties. A study highlighted the synthesis and evaluation of various quinazolinone derivatives against Staphylococcus aureus, demonstrating that certain modifications can significantly enhance antibacterial efficacy. For instance, a specific derivative with a 4(3H)-quinazolinone core showed potent activity against methicillin-resistant strains (MRSA) with an IC50 value indicating effective inhibition at low concentrations .
Anticancer Activity
Quinazolinones are also recognized for their anticancer properties. In vitro studies have shown that derivatives of 4(3H)-quinazolinone exhibit cytotoxic effects against multiple cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For example, one derivative demonstrated an IC50 value of 10 μM against PC3 cells, indicating significant potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been explored extensively. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of 4(3H)-quinazolinones is closely linked to their structural configuration. Key positions on the quinazolinone ring system (notably positions 2, 6, and 8) are critical for enhancing pharmacological effects. Modifications at these sites can lead to improved activity profiles against specific biological targets .
| Activity | Cell Line/Target | IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Variable |
| Anticancer | PC3 | 10 μM |
| Anticancer | MCF-7 | 10 μM |
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
- Antitumor Activity : A series of derivatives were synthesized incorporating dithiocarbamate moieties into the quinazolinone structure. These compounds were tested for antitumor activity against K562 human leukemia cells, with one compound showing an IC50 value as low as 0.5 μM .
- Antibacterial Screening : A high-throughput screening approach evaluated over 1 million compounds for binding affinity to penicillin-binding proteins, leading to the identification of promising antibacterial candidates within the quinazolinone class that exhibited low toxicity and good pharmacokinetic profiles .
Q & A
What are the optimal synthetic routes for 3-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of intermediates derived from substituted anthranilic acid derivatives. For example:
- Acylation-Cyclization Approach : React 2-aminobenzamide with 3,5-dichloro-4-hydroxybenzoyl chloride to form an intermediate, followed by base-catalyzed cyclization (e.g., using NaOH or KOH in ethanol at 80–100°C) .
- Phosphorus Pentoxide-Mediated Synthesis : Combine methyl N-acetylanthranilate with substituted amine hydrochlorides and P₂O₅ in N,N-dimethylcyclohexylamine at 180°C. This method achieves yields up to 88% but requires careful temperature control to avoid side products like 4-quinazolinamines .
Optimization Tips : - Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate the cyclized product before oxidation byproducts form.
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
Level: Basic
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.6–2.7 ppm) .
- IR : Detect carbonyl stretches (~1680 cm⁻¹ for 4(3H)-quinazolinone) and hydroxyl groups (~3200–3500 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between the quinazolinone core and substituents (e.g., 81.18° for a similar derivative) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
Ambiguity Resolution : Cross-validate NMR shifts with DFT-calculated chemical shifts to distinguish regioisomers .
How do structural modifications at the 2-methyl and 3-aryl positions influence the compound's biological activity?
Level: Advanced
Methodological Answer:
- 2-Methyl Group : Enhances metabolic stability by sterically shielding the quinazolinone core. Replacement with bulkier groups (e.g., ferrocenyl) alters redox properties but may reduce solubility .
- 3-Aryl Substituents :
- Electron-withdrawing groups (e.g., Cl, F) improve COX-2 inhibition (e.g., IC₅₀ < 1 µM for 3-(4-methoxybenzothiazol-2-yl) derivatives) .
- Hydroxyl groups at the 4-position enable hydrogen bonding with enzymatic targets (e.g., COX-2 Arg120) but may increase toxicity .
Design Strategy : Use QSAR models to balance electronic effects (Hammett σ) and steric parameters (Taft Eₛ) .
What computational methods (e.g., DFT) are suitable for modeling the electronic properties and redox behavior of this quinazolinone derivative?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict redox potentials. For ferrocenyl derivatives, computed HOMO-LUMO gaps correlate with cyclic voltammetry data (e.g., E₁/₂ = 0.45 V vs. Ag/AgCl) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2) using AMBER or GROMACS to identify key binding residues .
Validation : Compare computed IR spectra with experimental data to refine force fields .
How can discrepancies in biological activity data across studies be systematically analyzed?
Level: Advanced
Methodological Answer:
- Meta-Analysis Framework :
- Normalize data using standardized assays (e.g., MTT for cytotoxicity, COX-2 inhibition % at 10 µM) .
- Adjust for variables: cell line (e.g., RAW 264.7 vs. THP-1), solvent (DMSO concentration ≤0.1%), and exposure time (24–48 hr).
- Apply multivariate regression to identify confounding factors (e.g., lipophilicity logP vs. IC₅₀) .
Case Study : Anti-inflammatory activity discrepancies may arise from differences in prostanoid measurement methods (ELISA vs. radioimmunoassay) .
What are the recommended protocols for assessing in vitro anti-inflammatory activity, including COX inhibition assays?
Level: Advanced
Methodological Answer:
- COX-1/COX-2 Inhibition :
- Use recombinant human COX-1/COX-2 enzymes.
- Measure prostaglandin E₂ (PGE₂) production via ELISA after incubating compounds (10 µM) with arachidonic acid (100 µM) for 30 min .
- Cell-Based Assays :
- RAW 264.7 Macrophages : Induce inflammation with LPS (1 µg/mL), then quantify nitric oxide (NO) via Griess reagent .
- Dose Range : 1–100 µM, with indomethacin (10 µM) as a positive control.
What strategies can mitigate toxicity concerns identified in preclinical studies?
Level: Advanced
Methodological Answer:
- Structural Optimization :
- Toxicity Screening :
How does the compound interact with biological targets at the molecular level?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions. For COX-2, the 3-(3,5-dichloro-4-hydroxyphenyl) group forms hydrogen bonds with Tyr355 and Ser530, while the 2-methyl group occupies a hydrophobic pocket near Val349 .
- Binding Free Energy Calculations : MM-PBSA/GBSA methods predict ΔG values (e.g., −9.2 kcal/mol for COX-2), correlating with experimental IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
